Brovincamine is synthesized from vincamine through various chemical processes. It is classified as a cerebral vasodilator and has been studied for its potential neuroprotective effects, particularly in conditions like glaucoma and other disorders characterized by reduced cerebral blood flow.
The synthesis of brovincamine involves several key steps:
The detailed synthetic routes include various transformations such as oxidation, alkylation, and cyclization, which are essential for constructing the complex molecular architecture of brovincamine .
Brovincamine's molecular formula is , with a molar mass of approximately 300.41 g/mol. The compound features a complex structure characterized by multiple rings and functional groups. The stereochemistry plays a crucial role in its biological activity.
Brovincamine participates in various chemical reactions that are crucial for its synthesis and modification:
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Brovincamine acts primarily as a cerebral vasodilator by:
Research indicates that brovincamine's effects on cerebral circulation could contribute significantly to its therapeutic benefits in neurodegenerative diseases .
Brovincamine exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications, affecting bioavailability and efficacy .
Brovincamine has several significant applications in medicine:
Research continues into its broader applications within neuropharmacology, with ongoing studies aimed at elucidating its full therapeutic potential .
Brovincamine possesses the molecular formula C₂₁H₂₅BrN₂O₃ (molecular weight: 433.3 g/mol) and features a complex pentacyclic scaffold characteristic of Vinca alkaloids. Its IUPAC name is methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate. The molecule contains three chiral centers at C-15, C-17, and C-19, conferring specific stereochemical requirements for biological activity. X-ray crystallographic studies confirm the absolute configuration as 3S,14S,16S, maintained from the parent vincamine structure. The 11-bromo substitution on the aromatic ring is the critical structural modification distinguishing brovincamine from vincamine and enhancing its pharmacological profile [4] [5] [10].
Brovincamine is synthesized through regioselective bromination of a tetrahydro-β-carboline precursor derived from vincamine. The optimized pathway involves:
Brovincamine is a crystalline solid with the following defining properties:
Table 1: Physicochemical Profile of Brovincamine
Property | Value/Characteristic |
---|---|
Molecular Formula | C₂₁H₂₅BrN₂O₃ |
Molecular Weight | 433.3 g/mol |
Hydrogen Bond Donors | 1 (OH group) |
Hydrogen Bond Acceptors | 4 (N, O atoms) |
Optical Rotation [α]₂₅D | +58° (c=1, CHCl₃) |
XLogP3 | 3.6 |
Heavy Atom Count | 27 |
Brovincamine emerged from systematic efforts in the 1970s-1980s to enhance the therapeutic profile of vincamine, a natural alkaloid used empirically for cerebral insufficiency. Researchers at Japanese pharmaceutical institutes identified that bromination at C-11 of the vincamine scaffold improved cerebral blood flow selectivity. Launched commercially in Japan in 1986, brovincamine was clinically demonstrated to:
Brovincamine belongs to the Vinca alkaloid family, a class of monoterpene indole alkaloids biosynthesized in Catharanthus roseus (Madagascar periwinkle) and related plants. It shares core structural motifs with:
Table 2: Structural and Functional Comparison of Key Vinca Alkaloids
Compound | Core Structure | Key Functional Groups | Primary Therapeutic Use |
---|---|---|---|
Brovincamine | Pentacyclic | 11-Br, C-17 ester | Cerebral vasodilation |
Vincamine | Pentacyclic | H at C-11, C-17 ester | Mild cerebrovascular insufficiency |
Vinpocetine | Apovincamine (D-ring opened) | Ester, ethyl group | Cognitive enhancer |
Vinblastine | Bisindole | Catharanthine-vindoline dimer | Antineoplastic |
Pharmacologically, brovincamine is classified as a:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9